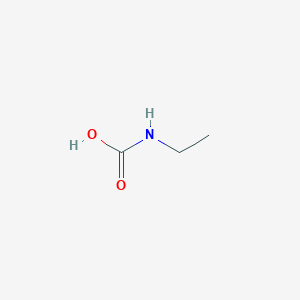![molecular formula C14H16F3NO B12285578 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the azabicyclo structure adds to its complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves several steps. One common method includes the nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to the corresponding β-keto-benzyl-O-oximes. This reaction proceeds chemo- and stereoselectively at the carbonyl group rather than the imine bond, resulting in the formation of trifluoromethylated benzyl-O-oximes. These intermediates are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols .
Analyse Des Réactions Chimiques
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mécanisme D'action
The mechanism by which 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclo structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol can be compared with other similar compounds, such as:
3-Benzyl-3-aza-bicyclo[3.1.1]heptan-6-one: This compound lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound has a similar bicyclic structure but differs in its substituents, leading to distinct reactivity and applications The presence of the trifluoromethyl group in 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[31
Propriétés
Formule moléculaire |
C14H16F3NO |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)11-6-12(13)9-18(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 |
Clé InChI |
YKUFXGLOCSQPJR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
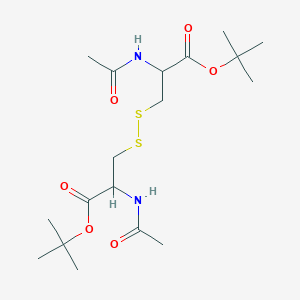
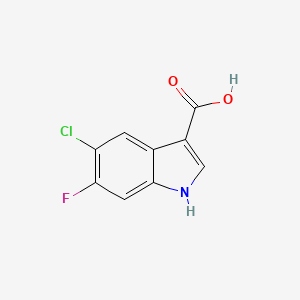
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
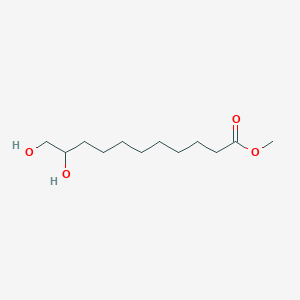
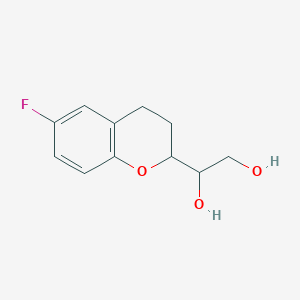
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)


